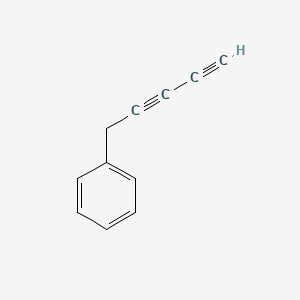
5-Phenyl-1,3-pentadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,3-pentadiyne is a member of benzenes.
5-Phenyl-1, 3-pentadiyne, also known as 2, 4-pentadiynylbenzene, 9CI or benzyldiacetylene, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 5-Phenyl-1, 3-pentadiyne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-phenyl-1, 3-pentadiyne is primarily located in the membrane (predicted from logP). Outside of the human body, 5-phenyl-1, 3-pentadiyne can be found in herbs and spices. This makes 5-phenyl-1, 3-pentadiyne a potential biomarker for the consumption of this food product.
科学的研究の応用
Medicinal Chemistry
5-Phenyl-1,3-pentadiyne has been explored for its biological activities. Its structural features suggest potential applications in drug development, particularly in the synthesis of novel pharmaceuticals. The compound's reactivity can be leveraged in the design of new therapeutic agents, especially those targeting specific biological pathways.
Case Studies
Materials Science
The unique structural characteristics of this compound allow for its use in materials science, particularly in the development of polymers and nanomaterials.
Applications
- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions to create new materials with desirable mechanical and thermal properties.
- Nanotechnology : Its reactivity can be utilized in the synthesis of nanostructures, which are essential for applications in electronics and photonics.
Food Science
This compound has been detected in various herbs and spices, indicating its potential role as a biomarker for food consumption.
Biomarker Potential
- Studies have shown that this compound can be used to trace the consumption of specific foods. Its presence in dietary sources could provide insights into dietary habits and nutritional studies.
特性
CAS番号 |
41268-41-1 |
|---|---|
分子式 |
C11H8 |
分子量 |
140.18 g/mol |
IUPAC名 |
penta-2,4-diynylbenzene |
InChI |
InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2 |
InChIキー |
ZZGANZXITREHOP-UHFFFAOYSA-N |
SMILES |
C#CC#CCC1=CC=CC=C1 |
正規SMILES |
C#CC#CCC1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















